1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid
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Overview
Description
1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a substitution reaction, often using a fluorinated benzene derivative.
Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality of the piperidine ring. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow chemistry and continuous processing techniques may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.
Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogenated benzene derivatives and nucleophiles such as amines or thiols are employed.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biological targets.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and allowing for selective deprotection when needed.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)-3-piperidinecarboxylic acid: Similar structure but lacks the 4-fluorophenyl group.
1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid: Similar structure with a phenyl group instead of a fluorophenyl group.
Uniqueness
1-[(Tert-butoxy)carbonyl]-3-(4-fluorophenyl)piperidine-3-carboxylic acid is unique due to the presence of both the Boc protecting group and the 4-fluorophenyl group. This combination imparts distinct chemical properties and potential biological activities, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(11-19,14(20)21)12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJZZMIDSIEGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=C(C=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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